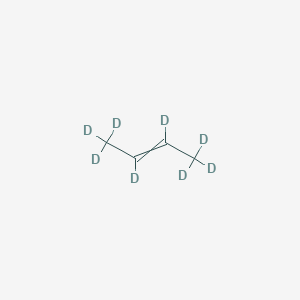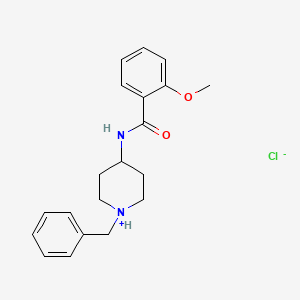
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound belonging to the benzamide class Benzamides are known for their wide range of applications in medical, industrial, and biological fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the reaction of 2-methoxybenzoic acid with 1-(phenylmethyl)-4-piperidinamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide.
Reduction: Formation of 2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 3-Methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
2-Methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
63639-54-3 |
|---|---|
分子式 |
C20H25ClN2O2 |
分子量 |
360.9 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-24-19-10-6-5-9-18(19)20(23)21-17-11-13-22(14-12-17)15-16-7-3-2-4-8-16;/h2-10,17H,11-15H2,1H3,(H,21,23);1H |
InChIキー |
ITUQCKMUFQIJKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


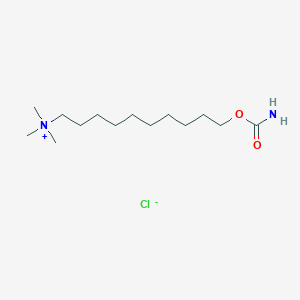
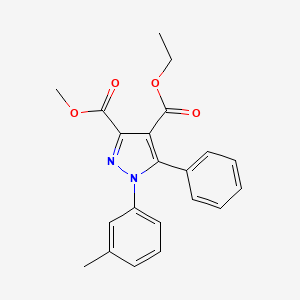
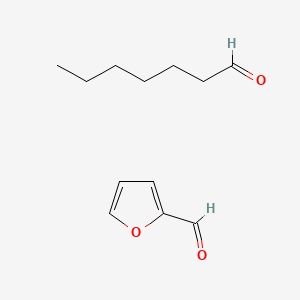
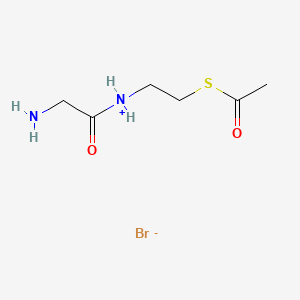
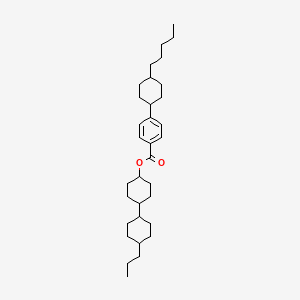

![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
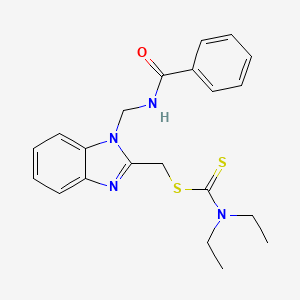
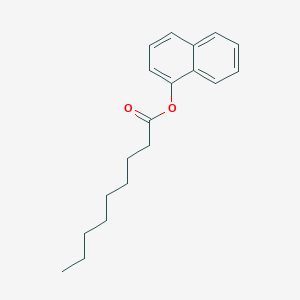
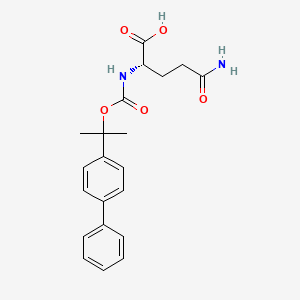
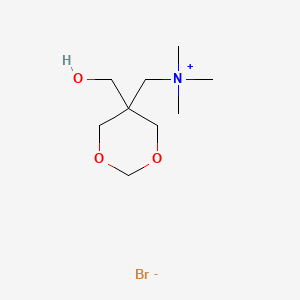
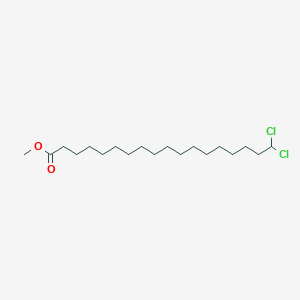
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
